Cas no 104508-22-7 (Methyl 2-(3-(Bromomethyl)phenyl)acetate)
104508-22-7 structure
Product Name:Methyl 2-(3-(Bromomethyl)phenyl)acetate
CAS-Nr.:104508-22-7
MF:C10H11BrO2
MW:243.097142457962
MDL:MFCD13152203
CID:1010988
PubChem ID:10014651
Update Time:2025-04-20
Methyl 2-(3-(Bromomethyl)phenyl)acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- METHYL 3-(BROMOMETHYL)- BENZENEACETIC ACID
- BENZENEACETIC ACID, 3-(BROMOMETHYL), METHYL ESTER
- methyl [3-(bromomethyl)phenyl]acetate
- methyl 2-[3-(bromomethyl)phenyl]acetate
- (3-bromomethylphenyl) acetic acid methyl ester
- (3-Bromomethyl-phenyl)-acetic acid methyl ester
- [3-(bromomethyl)phenyl] acetic acid methyl ester
- 3-bromomethylphenyl acetic acid methyl ester
- ACMC-20donu
- Benzeneacetic acid, 3-(bromomethyl)-, methyl ester
- CTK0G6267
- methyl 2-(3-(bromomethyl)phenyl)acetate
- methyl 3-(bromomethyl)phenyl
- SureCN335779
- SCHEMBL335779
- (3-bromomethylphenyl)acetic acid methyl ester
- methyl 3-(bromomethyl)phenylacetate
- DB-370641
- (3Bromomethyl-phenyl)-acetic acid methyl ester
- 3-(methoxycarbonylmethyl)benzyl bromide
- DTXSID50434210
- YPHYEUAIDAUFAH-UHFFFAOYSA-N
- methyl[3-(bromomethyl)phenyl]acetate
- BENZENEACETIC ACID, 3-(BROMOMETHYL)-. METHYL ESTER
- methyl 3-bromomethylphenylacetate
- 104508-22-7
- Methyl 2-(3-(Bromomethyl)phenyl)acetate
-
- MDL: MFCD13152203
- Inchi: 1S/C10H11BrO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7H2,1H3
- InChI-Schlüssel: YPHYEUAIDAUFAH-UHFFFAOYSA-N
- Lächelt: BrCC1=CC=CC(=C1)CC(=O)OC
Berechnete Eigenschaften
- Genaue Masse: 241.99423
- Monoisotopenmasse: 241.99424g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 3
- Komplexität: 170
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topologische Polaroberfläche: 26.3Ų
Experimentelle Eigenschaften
- Dichte: 1.416
- Siedepunkt: 289.039 °C at 760 mmHg
- Flammpunkt: 128.607 °C
- PSA: 26.3
- LogP: 2.29700
Methyl 2-(3-(Bromomethyl)phenyl)acetate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | M296693-10mg |
Methyl 2-(3-(Bromomethyl)phenyl)acetate |
104508-22-7 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M296693-50mg |
Methyl 2-(3-(Bromomethyl)phenyl)acetate |
104508-22-7 | 50mg |
$ 250.00 | 2022-06-04 | ||
| TRC | M296693-100mg |
Methyl 2-(3-(Bromomethyl)phenyl)acetate |
104508-22-7 | 100mg |
$ 365.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | D657806-5g |
methyl 2-(3-(bromomethyl)phenyl)acetate |
104508-22-7 | 95% | 5g |
$675 | 2024-05-24 | |
| eNovation Chemicals LLC | D657806-25g |
methyl 2-(3-(bromomethyl)phenyl)acetate |
104508-22-7 | 95% | 25g |
$1650 | 2024-05-24 | |
| eNovation Chemicals LLC | D657806-5g |
methyl 2-(3-(bromomethyl)phenyl)acetate |
104508-22-7 | 95% | 5g |
$675 | 2025-02-20 | |
| eNovation Chemicals LLC | D657806-25g |
methyl 2-(3-(bromomethyl)phenyl)acetate |
104508-22-7 | 95% | 25g |
$1650 | 2025-02-20 | |
| eNovation Chemicals LLC | D657806-25g |
methyl 2-(3-(bromomethyl)phenyl)acetate |
104508-22-7 | 95% | 25g |
$1650 | 2025-02-22 | |
| eNovation Chemicals LLC | D657806-5g |
methyl 2-(3-(bromomethyl)phenyl)acetate |
104508-22-7 | 95% | 5g |
$675 | 2025-02-22 |
Methyl 2-(3-(Bromomethyl)phenyl)acetate Verwandte Literatur
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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